molecular formula C16H14FN5OS B2552756 3-(2-Fluorophenyl)-5-(4-thiomorpholinopyrimidin-5-yl)-1,2,4-oxadiazole CAS No. 2034511-89-0

3-(2-Fluorophenyl)-5-(4-thiomorpholinopyrimidin-5-yl)-1,2,4-oxadiazole

Cat. No.: B2552756
CAS No.: 2034511-89-0
M. Wt: 343.38
InChI Key: KPBJDJDWXHUEMW-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)-5-(4-thiomorpholinopyrimidin-5-yl)-1,2,4-oxadiazole is a novel chemical compound featuring the privileged 1,2,4-oxadiazole heterocyclic scaffold, a structure renowned in medicinal chemistry for its broad spectrum of biological activities and exceptional thermal and chemical stability . The 1,2,4-oxadiazole ring acts as a versatile bioisostere, effectively mimicking ester, amide, and carboxylic acid functional groups, which can enhance metabolic stability and improve the drug-like properties of research compounds . This specific derivative is of significant interest for anticancer research and drug discovery. The structural motif of 1,2,4-oxadiazole is present in several commercial drugs and is the subject of extensive investigation for its potential to inhibit key biological targets . Recent studies on analogous 1,2,4-oxadiazole derivatives have demonstrated potent cytotoxic activity against various human cancer cell lines, including prostate (PC3, DU-145), lung (A549), and liver (HEPG2) cancers, with some compounds exhibiting superior potency to established chemotherapeutic agents like etoposide . Furthermore, such compounds have been designed and validated as effective inhibitors of the epidermal growth factor receptor (EGFR), a critical enzyme governing the cell cycle and a prominent target in oncology . The integration of the thiomorpholinopyrimidine moiety in this compound is designed to modulate solubility and target engagement, making it a valuable chemical tool for researchers exploring new pathways in oncology and molecular pharmacology. This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-(2-fluorophenyl)-5-(4-thiomorpholin-4-ylpyrimidin-5-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN5OS/c17-13-4-2-1-3-11(13)14-20-16(23-21-14)12-9-18-10-19-15(12)22-5-7-24-8-6-22/h1-4,9-10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPBJDJDWXHUEMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C2=NC=NC=C2C3=NC(=NO3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluorophenyl)-5-(4-thiomorpholinopyrimidin-5-yl)-1,2,4-oxadiazole typically involves the following steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives.

    Introduction of the Fluorophenyl Group: This step may involve the use of fluorinated aromatic compounds in a substitution reaction.

    Attachment of the Thiomorpholinopyrimidinyl Group: This can be done through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiomorpholine ring.

    Reduction: Reduction reactions may target the oxadiazole ring or other functional groups.

    Substitution: Various substitution reactions can occur, especially involving the fluorophenyl group.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogenated compounds or nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups.

Scientific Research Applications

Antitumor Activity

Recent studies have shown that derivatives of 1,2,4-oxadiazoles exhibit significant antitumor properties. The incorporation of the thiomorpholine and fluorophenyl groups into the oxadiazole framework enhances its biological activity:

  • A study evaluated various oxadiazole derivatives against several cancer cell lines, revealing that compounds with electron-withdrawing groups at the para position of aromatic rings exhibited higher antiproliferative activity. For instance, certain derivatives showed IC₅₀ values in the low micromolar range against human lung and colon cancer cell lines .

Antimicrobial Properties

Research has indicated that oxadiazole derivatives can possess antimicrobial properties. The presence of specific substituents on the oxadiazole ring can enhance its efficacy against bacterial strains. For example:

  • Compounds with thiomorpholine substitutions demonstrated improved activity against Gram-positive bacteria, suggesting potential applications in developing new antibiotics .

Anti-inflammatory Effects

The anti-inflammatory potential of 1,2,4-oxadiazoles has also been investigated. Studies show that certain derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammation:

  • A novel series of oxadiazole derivatives was synthesized and tested for COX inhibition. Results indicated promising anti-inflammatory activity comparable to standard drugs like indomethacin .

Case Study 1: Anticancer Activity Evaluation

In a notable study published in PMC, researchers synthesized a series of oxadiazole derivatives and evaluated their anticancer activities against various cell lines. The compound demonstrated significant cytotoxic effects with an IC₅₀ value lower than many existing chemotherapeutic agents . This suggests that further development could lead to effective new cancer therapies.

Case Study 2: Antimicrobial Testing

A research group focused on the antimicrobial properties of thiomorpholine-substituted oxadiazoles. They tested these compounds against multiple bacterial strains and found that certain derivatives exhibited potent activity, indicating their potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenyl)-5-(4-thiomorpholinopyrimidin-5-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The exact pathways and targets depend on the biological context and the specific application being studied.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents (Position 3) Substituents (Position 5) Molecular Weight (g/mol) LogP (Estimated) Biological Activity References
Target Compound 2-Fluorophenyl 4-Thiomorpholinopyrimidin-5-yl ~380* ~3.2 Under investigation
5-(2-Chloropyridin-3-yl)-3-(2-(difluoromethoxy)phenyl)-1,2,4-oxadiazole 2-(Difluoromethoxy)phenyl 2-Chloropyridin-3-yl 328.7 ~2.8 Not specified
3-(5-Bromo-2-furyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole 5-Bromo-2-furyl 2-Fluorophenyl 309.0 ~2.5 Screening compound (unpublished)
5-[4-Phenyl-5-(trifluoromethyl)-2-thienyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole 3-(Trifluoromethyl)phenyl 4-Phenyl-5-(trifluoromethyl)-2-thienyl 455.3 ~4.1 S1P1 receptor agonist (e.g., SEW2871)
3-(2-Bromophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole 2-Bromophenyl 2-Fluorophenyl 333.2 ~3.5 Intermediate in drug discovery

*Estimated based on analogous structures.

Physicochemical Properties

  • Lipophilicity : The target compound’s estimated LogP (~3.2) is intermediate between the polar 2-chloropyridinyl derivative (LogP ~2.8, ) and the highly lipophilic trifluoromethyl-thienyl analogue (LogP ~4.1, ).
  • Molecular Weight : At ~380 g/mol, the target compound approaches the upper limit of Lipinski’s rule of five, whereas smaller analogues (e.g., ’s 309 g/mol) may exhibit better bioavailability.

Biological Activity

3-(2-Fluorophenyl)-5-(4-thiomorpholinopyrimidin-5-yl)-1,2,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its potential pharmacological activities. This article explores its biological activity, including synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound features a unique oxadiazole ring, which is known for its diverse biological activities. The presence of the thiomorpholine and fluorophenyl groups enhances its pharmacological profile.

Molecular Formula: C14_{14}H14_{14}F1_{1}N5_{5}O1_{1}S1_{1}

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of the Oxadiazole Ring: This can be achieved through the reaction of hydrazides with carboxylic acids.
  • Introduction of the Thiomorpholine Moiety: This is generally accomplished via nucleophilic substitution reactions involving thiomorpholine derivatives.

Biological Activity

The biological activity of this compound has been evaluated in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Studies have shown that compounds containing the oxadiazole moiety exhibit significant antibacterial and antifungal properties. For instance:

  • Antibacterial Studies: Compounds similar to this compound demonstrated effectiveness against Gram-positive and Gram-negative bacteria such as Escherichia coli and Staphylococcus aureus .
  • Antifungal Activity: The compound has also shown promising results against fungi like Candida albicans, indicating its potential as an antifungal agent .

Anticancer Activity

Recent research indicates that oxadiazole derivatives possess anticancer properties. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation. For example:

  • Inhibition of Tumor Growth: Compounds with similar structures have been reported to inhibit tumor growth in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Case Studies

Several case studies have documented the biological activity of oxadiazole derivatives:

  • Study on Antimicrobial Properties:
    • A series of 1,2,4-oxadiazole derivatives were synthesized and tested for their antimicrobial activity.
    • Results indicated that certain derivatives exhibited significant inhibition against E. coli with Minimum Inhibitory Concentration (MIC) values ranging from 8 to 32 µg/mL .
  • Anticancer Evaluation:
    • A derivative similar to this compound was tested against breast cancer cell lines.
    • The study found that it reduced cell viability significantly at concentrations above 10 µM .

Data Summary

The following table summarizes key biological activities associated with similar oxadiazole compounds:

Compound NameActivity TypeTarget Organism/Cell LineMIC/IC50 Value
Compound AAntibacterialE. coli16 µg/mL
Compound BAntifungalC. albicans32 µg/mL
Compound CAnticancerMCF-7 (breast cancer)IC50 = 10 µM

Q & A

Q. What synthetic methodologies are applicable for constructing the 1,2,4-oxadiazole core in this compound?

Q. How can structural characterization be performed to confirm the compound’s regiochemistry?

Multi-nuclear NMR (¹H, ¹³C, ¹⁹F) is critical for confirming substituent positions. For example, ¹⁹F NMR can distinguish fluorine substitution patterns on the phenyl ring. X-ray crystallography (e.g., single-crystal analysis with R factor <0.05) provides unambiguous confirmation of regiochemistry and stereochemistry, as shown in studies of fluorophenyl-oxadiazole derivatives .

Q. What preliminary biological screening assays are relevant for this compound?

Given the bioactivity of 1,2,4-oxadiazoles, prioritize assays for antiviral, anti-inflammatory, or kinase-modulating effects. For instance, WIN 63843 (a structurally similar oxadiazole) was tested against Coxsackievirus B3 using plaque reduction assays, demonstrating IC₅₀ values <1 μM . Standard cytotoxicity assays (e.g., MTT on HEK-293 cells) should precede mechanistic studies.

Advanced Research Questions

Q. How can enantioselective synthesis be optimized for chiral analogs of this compound?

Iridium-catalyzed asymmetric amination (e.g., using chiral ligands like (R)-SEGPHOS) achieves >97% enantiomeric excess (ee) in related oxadiazoles. Reaction parameters such as temperature (40–60°C), solvent polarity (DME vs. THF), and base (NaH vs. Cs2CO3) significantly impact ee and yield. SFC (Supercritical Fluid Chromatography) is recommended for ee validation .

Q. What strategies resolve contradictions in SAR studies for fluorophenyl-oxadiazoles?

Q. What analytical challenges arise in detecting metabolites of this compound?

Metabolites with exact mass 227.9527–301.0636 (e.g., chlorinated or hydroxylated derivatives) require high-resolution LC-MS/MS for identification. Fragmentation patterns (e.g., loss of thiomorpholine or fluorophenyl groups) should be compared to synthetic standards. Oxidative metabolites may form sulfoxides, detectable via shifts in ¹H NMR (δ 3.5–4.0 ppm) .

Methodological Considerations

Q. How to design crystallization trials for X-ray analysis of this compound?

Use slow vapor diffusion with solvents like dichloromethane/hexane (1:3). Fluorophenyl-oxadiazoles often crystallize in monoclinic systems (space group P2₁/c), with unit cell parameters a = 10–12 Å, b = 7–9 Å. Ensure crystals are mounted at 293 K to minimize thermal motion artifacts .

Q. What computational tools predict the compound’s pharmacokinetic properties?

SwissADME or ADMETLab 2.0 can estimate parameters like bioavailability (F = 65–80%) and plasma protein binding (>90%). Molecular docking (AutoDock Vina) against targets like GSK-3β (PDB: 1Q3D) may guide lead optimization .

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